molecular formula C10H8F6O2 B1331345 1,4-Bis(2,2,2-trifluoroethoxy)benzene CAS No. 66300-61-6

1,4-Bis(2,2,2-trifluoroethoxy)benzene

Cat. No. B1331345
CAS RN: 66300-61-6
M. Wt: 274.16 g/mol
InChI Key: ZHUBFESHPMGIDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives is often achieved through nucleophilic aromatic substitution, lithiation, or other organometallic reactions. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was accomplished by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene involved specific synthetic routes to achieve the desired substitution pattern on the benzene ring . These methods could potentially be adapted for the synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene.

Molecular Structure Analysis

The molecular structure of bis-substituted benzene derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, the molecular structures of certain phosphorus-containing benzene derivatives were investigated by X-ray crystallography, revealing large bond angles around the phosphorus atoms . The crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene showed a symmetry center located at the center of the phenyl ring with a significant dihedral angle between the planes of the triazole and phenyl rings . These structural analyses are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Bis-substituted benzene derivatives can participate in various chemical reactions, including further functionalization and complex formation. For instance, a chelated complex [PdLCl2] was formed from a bis(phosphanediylmethyl)benzene derivative, which could react with alcohols to yield a chiral cyclometallated complex . The reactivity of these compounds can be influenced by the electronic and steric properties of the substituents, which can be tailored for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are influenced by the nature of the substituents. For example, fluorinated polyimides derived from a bis(amino-phenoxy) benzene showed high thermal stability, optical transparency, and moisture resistance, which are desirable properties for polymeric materials . The redox properties of bis(phosphino) and bis(phosphonio) derivatives were investigated through electrochemical measurements, reflecting their potential in electronic applications . These properties are critical for the design and development of new materials and chemical systems.

Scientific Research Applications

Synthesis and Polymer Research

  • Novel Fluorine-containing Polyetherimide : The compound is used in synthesizing novel fluorine-containing polyetherimides, demonstrating its utility in polymer research. This synthesis involves several stages, including the preparation of 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene, which is further reacted to produce the polyetherimide. The resulting material's properties are characterized using technologies like FTIR and DSC (Yu Xin-hai, 2010).

Organic Chemistry and Material Synthesis

  • Trifluoromethylated Heterocycles : Bis(1-trifluoromethyl-2,2,2-trifluoroethoxy)triphenylphosphorane, a related compound, is used in organic chemistry to produce N-hexafluoroisopropylated products and 2-arylamino-1,1,3,3,3-pentafluoropropenes. These are important in the synthesis of benzo-1,4-dihetero-six-membered rings with CF3 groups (T. Kubota, Kazuhiro Yamamoto, Tanaka Tatsuo, 1983).

  • Optical Properties and Crystal Structures : A series of selectively fluorinated compounds based on 4-pyridylethynyl group, including derivatives of 1,4-bis(2,2,2-trifluoroethoxy)benzene, have been synthesized and studied for their UV-Vis absorption, fluorescence spectra, and X-ray crystal structures. The phase behavior of these compounds is also investigated, showing diverse applications in materials science (T. M. Fasina et al., 2004).

Other Applications

  • Hydrolysis Behavior in Polymer Precursors : 1,4-Bis(triethoxysilyl)benzene, a related compound, shows unique hydrolysis behavior, indicating the potential of 1,4-Bis(2,2,2-trifluoroethoxy)benzene in studying the hydrolysis behavior of organotrialkoxysilanes and its applications in polysilsesquioxane synthesis (Hitomi Saito et al., 2011).

  • Lithiation and Silylation Reactions : The compound is used in the study of lithiation and silylation reactions, revealing insights into organic chemistry and the potential for synthesizing various derivatives (J. W. Fitch et al., 1996).

Safety And Hazards

1,4-Bis(2,2,2-trifluoroethoxy)benzene is classified under GHS07 and has a signal word of warning . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1,4-bis(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUBFESHPMGIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216517
Record name 1,4-Bis(2,2,2-trifluoroethoxy)benzene
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Molecular Weight

274.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2,2,2-trifluoroethoxy)benzene

CAS RN

66300-61-6
Record name 1,4-Bis(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(2,2,2-trifluoroethoxy)benzene
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Record name 1,4-Bis(2,2,2-trifluoroethoxy)benzene
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Record name 1,4-bis(2,2,2-trifluoroethoxy)benzene
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Synthesis routes and methods I

Procedure details

To a mixture of 2.42 moles (334.4 g.) of potassium carbonate, 2.2 moles (510.6 g.) of 2,2,2-trifluoroethyl trifluoromethanesulfonate in 1.02 liters of acetone is added a solution of 1.0 mole (110 g.) of hydroquinone in 1.1 liters of acetone, slowly over a 2 hour period. The reaction is then heated at reflux for 24 hours, the reaction mixture is evaporated, and 2 liters of chloroform and 2 liters of water are added to the residue. The chloroform layer is separated, the aqueous layer is washed twice with 1 liter of chloroform, and the combined chloroform solution is washed with 1 liter of water. The chloroform solution is dried over magnesium sulfate, then concentrated under vacuum. Hexane is added to the residue and the solid product is collected by filtration and washed with hexane. Additional material is collected from the concentrated residues. A yield of 88 percent, 241 g. of 1,4-bis(2,2,2-trifluoroethoxy)benzene, m.p. 75°-77° C. is obtained.
Quantity
334.4 g
Type
reactant
Reaction Step One
Quantity
510.6 g
Type
reactant
Reaction Step One
Quantity
1.02 L
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

To a mixture of 2.42 moles (334.4 g.) of potassium carbonates, 2.2 moles (510.6 g.) of 2,2,2-trifluoroethyl trifluoromethanesulfonate in 1.02 liter of acetone is added a solution of 1.0 mole (110 g.) of hydroquinone in 1.1 liter of acetone, slowly over a 2 hour period. The reaction is then heated at reflux for 24 hours, the reaction mixture is evaporated, and 2 liters of chloroform and 2 liters of water are added to the residue. The chloroform layer is separated, the aqueous layer is washed twice with 1 liter of chloroform, and the combined chloroform solution is washed with 1 liter of water. The chloroform solution is dried over magnesium sulfate, then concentrated under vacuum. Hexane is added to the residue and the solid product is collected by filtration and washed with hexane. Additional material is collected from the concentrated residues. A yield of 88 percent, 241 g. of 1,4-bis(2,2,2-trifluoroethoxy)benzene, m.p. 75°-77° C. is obtained.
[Compound]
Name
potassium carbonates
Quantity
334.4 g
Type
reactant
Reaction Step One
Quantity
510.6 g
Type
reactant
Reaction Step One
Quantity
1.02 L
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Moshurchak - 2010 - library-archives.canada.ca
Lithium-ion batteries are currently used to power most portable electronic devices. They also have use in electric and hybrid electric vehicles and as a storage device for clean, non-…
Number of citations: 1 library-archives.canada.ca
JH Chen, LM He, RL Wang - Journal of The Electrochemical …, 2012 - iopscience.iop.org
In the process of searching for stable redox shuttles for overcharge protection in Li ion cells, Wang and Dahn have developed a computational model to study the stability of the redox …
Number of citations: 15 iopscience.iop.org
Y Guo, YD Li, C Chen, JH Zhao, HW Liu… - Research on Chemical …, 2016 - Springer
An efficient ligand-free fluoroalkoxylation of unactivated aryl bromides has been developed, with special attention focused on practicability of the reaction. Without precious metal and …
Number of citations: 3 link.springer.com
D Vuluga, J Legros, B Crousse, D Bonnet‐Delpon - 2009 - Wiley Online Library
Fluorinated alcohols react with aryl and vinyl halides by copper‐catalysed cross‐coupling reactions to afford the corresponding ethers. With trifluoroethanol (TFE) the reaction proceeds …
L Brandsma, HD Verkruijsse, SF Vasilevsky… - Application of Transition …, 1999 - Springer
Uncatalyzed substitution of halogen in sp 2 -halides by ether groups can proceed by addition-elimination mechanisms. In the olefinic or cyclo-olefinic series such reactions are …
Number of citations: 0 link.springer.com
L Brandsma, F Vasilevsky, HD Verkruijsse, J Rohr… - Springer
The present book may be considered as a continuation of our laboratory manuals dealing with the chemistry of acetylenes, allenes and polar organometallics. It contains a number of …
Number of citations: 3 link.springer.com
L Brandsma, SF Vasilevsky, HD Verkruijsse - 2012 - books.google.com
Homogeneous catalysis is an important strategy for the synthesis of high-valued chemicals. L. Brandsma has carefully selected and checked the experimental procedures illustrating the …
Number of citations: 448 books.google.com
B Gélinas - 2018 - papyrus.bib.umontreal.ca
Cette thèse contribue au développement de nouveaux électrolytes pour améliorer la sécurité des batteries à ion lithium par le biais d’une étude et du développement d'électrolytes …
Number of citations: 1 papyrus.bib.umontreal.ca

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